molecular formula C14H19BN2O2 B1526075 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole CAS No. 1107627-01-9

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Cat. No. B1526075
M. Wt: 258.13 g/mol
InChI Key: HOCIEDFQOUYLSF-UHFFFAOYSA-N
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Description

“1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole” is a chemical compound that contains a boron atom. The boron atom is part of a 1,3,2-dioxaborolane ring, which is tetramethylated . This compound also contains a 1H-benzo[D]imidazole ring, which is methylated .


Synthesis Analysis

The synthesis of such compounds often involves borylation reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of this compound includes a 1H-benzo[D]imidazole ring, which is a type of aromatic heterocycle . It also contains a 1,3,2-dioxaborolane ring, which is a type of organoboron compound .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its exact structure. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the use of a palladium catalyst .
    • Results : The outcome is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : It can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the use of transition metal catalysts .
    • Results : The specific results or outcomes depend on the specific reactants and conditions used .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-7-11-12(8-10)17(5)9-16-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCIEDFQOUYLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole

Citations

For This Compound
1
Citations
D Hariprasad, AN Rao, CP Kumar, C Venkanna - zkginternational.com
The nitrogen containing heterocyclic systems are very interesting because of their physico-chemical properties with relevance to the design of new drugs of pharmaceutical importance. …
Number of citations: 0 www.zkginternational.com

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